3-Methylpyridine-2-sulfonamide
Overview
Description
3-Methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Methylpyridine-2-sulfonamide is1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
. This indicates that the molecule consists of a pyridine ring with a methyl group attached at the 3-position and a sulfonamide group attached at the 2-position . Physical And Chemical Properties Analysis
3-Methylpyridine-2-sulfonamide is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Complexation with Metals
Research on tosylated 4-aminopyridine, which is related to 3-Methylpyridine-2-sulfonamide, has shown its potential in complexation with metals such as Nickel (II) and Iron (II). The sulfonamide acts as a neutral ligand towards these metals, suggesting applications in enhancing the biological and catalytic potential of the ligand in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Inhibitory Action on Mycobacterium tuberculosis
N-methylpyridine 3-sulfonamides have been identified as potent and species-selective inhibitors of Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd), suggesting applications in tuberculosis treatment (Bryk et al., 2013).
Reactivity with Glutathione
Studies on the reactivity of nitroso-derivatives of similar compounds with reduced glutathione have been conducted to understand detoxification mechanisms, implying potential in studying cancer-causing substances (Umemoto et al., 1988).
Development of Enzyme-linked Immunosorbent Assay (ELISA)
Research on immunoreagents to detect a range of sulfonamide antibiotic congeners, including derivatives of 3-Methylpyridine-2-sulfonamide, has led to the development of highly sensitive ELISA for analyzing milk samples (Adrián et al., 2009).
Synthesis of Novel Coordinative and Hydrogen-Bonded Supramolecules
Reactions of 3-methylpyridine-2-sulfonic acid with metals like Copper (II) and Zinc (II) have been studied, forming coordination polymers and hydrogen-bonded supramolecules. This has implications for the synthesis of new materials and drugs (Lobana et al., 2004).
Ligand Discovery for Bromodomains
The discovery of 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain suggests potential applications in targeted drug discovery, especially for treating diseases related to gene expression regulation (Marchand, Lolli, & Caflisch, 2016).
Mechanism of Action
While the specific mechanism of action for 3-Methylpyridine-2-sulfonamide is not available, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing necessary nucleotides, thereby inhibiting their growth .
Safety and Hazards
The safety information for 3-Methylpyridine-2-sulfonamide indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
3-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZYLUVSDCJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485443 | |
Record name | 3-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2-sulfonamide | |
CAS RN |
65938-79-6 | |
Record name | 3-Methyl-2-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65938-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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